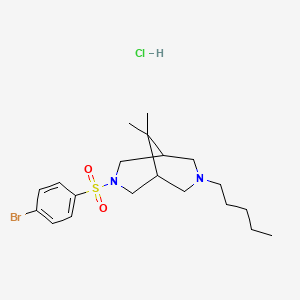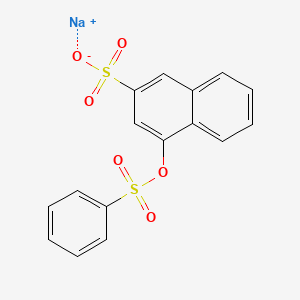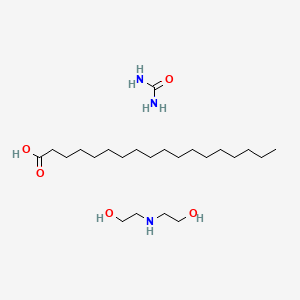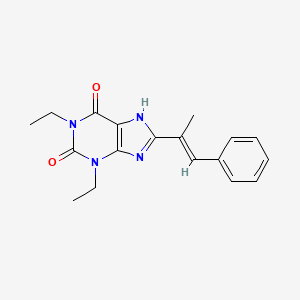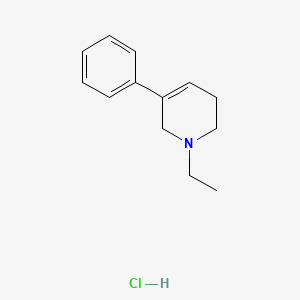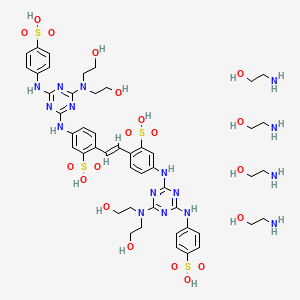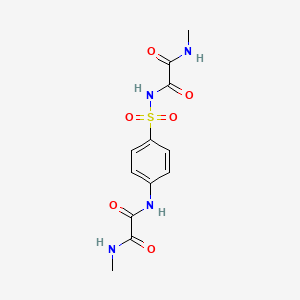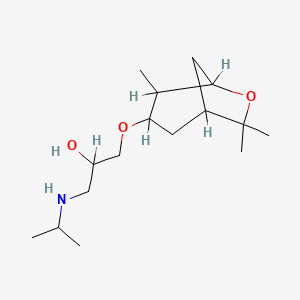
Qvd35D4RP3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a tetraazacycloocta[cd]pentalene core. It is an achiral molecule, meaning it does not have any chiral centers .
Vorbereitungsmethoden
The synthesis of Qvd35D4RP3 involves several steps, typically starting with the preparation of the tetraazacycloocta[cd]pentalene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Qvd35D4RP3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Wissenschaftliche Forschungsanwendungen
Qvd35D4RP3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Wirkmechanismus
The mechanism of action of Qvd35D4RP3 involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can modulate the activity of key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Qvd35D4RP3 can be compared with other similar compounds, such as:
Tetraazacyclooctane derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Cyclooctane derivatives: These compounds have a similar ring structure but lack the nitrogen atoms present in this compound.
Azacycloalkane derivatives: These compounds contain nitrogen atoms in their ring structures but differ in the number and arrangement of these atoms.
This compound stands out due to its unique tetraazacycloocta[cd]pentalene core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67705-42-4 |
|---|---|
Molekularformel |
C9H18N4 |
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
1,4,7,10-tetrazatricyclo[5.5.1.04,13]tridecane |
InChI |
InChI=1S/C9H18N4/c1-3-11-5-7-13-8-6-12(9(11)13)4-2-10-1/h9-10H,1-8H2 |
InChI-Schlüssel |
DZFHEVASOBTMAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN3C2N(CCN1)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



